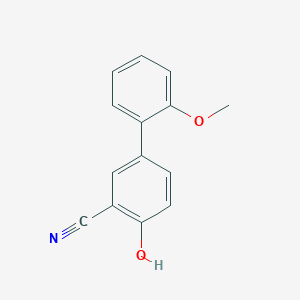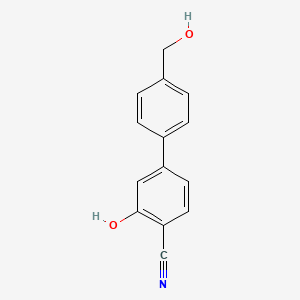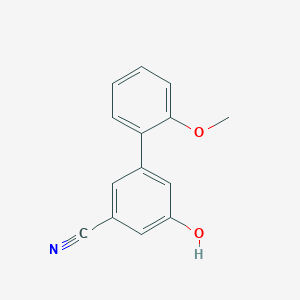
2-Cyano-4-(2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(2-methoxyphenyl)phenol, 95% (MCMP) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.22 g/mol and a melting point of 99-101°C. MCMP is a widely used reagent for organic synthesis and has been used in various research applications such as the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Cyano-4-(2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, particularly for the synthesis of pharmaceuticals and other compounds. It has also been used in the study of enzyme kinetics, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
2-Cyano-4-(2-methoxyphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has been shown to inhibit the metabolism of certain drugs, such as the anti-inflammatory drug ibuprofen. 2-Cyano-4-(2-methoxyphenyl)phenol, 95% is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
2-Cyano-4-(2-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, such as ibuprofen, as well as to have antioxidant properties. In addition, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(2-methoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable, with a melting point of 99-101°C. Furthermore, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% is soluble in both organic and aqueous solutions, making it suitable for a variety of experiments.
However, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% also has some limitations. It is toxic and should be handled with caution. In addition, it is not suitable for use in experiments involving living cells or organisms, as it may have adverse effects.
Direcciones Futuras
There are several potential future directions for 2-Cyano-4-(2-methoxyphenyl)phenol, 95%. It could be further studied for its potential use in the synthesis of pharmaceuticals and other compounds. It could also be further studied for its potential to inhibit the metabolism of certain drugs, as well as for its antioxidant properties. In addition, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% could be studied for its potential to treat certain diseases, such as inflammation and cancer. Finally, 2-Cyano-4-(2-methoxyphenyl)phenol, 95% could be further studied for its potential use in laboratory experiments involving living cells or organisms.
Métodos De Síntesis
2-Cyano-4-(2-methoxyphenyl)phenol, 95% is synthesized through a multi-step process involving the reaction of 2-methoxy-4-nitrophenol with sodium cyanide in an aqueous solution. The reaction is carried out in an inert atmosphere at a temperature of 70-80°C for 1-2 hours. The reaction is then cooled and the product is isolated and purified by recrystallization.
Propiedades
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBGRLSBCOLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684672 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-methoxyphenyl)phenol | |
CAS RN |
1261949-25-0 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














